molecular formula C9H7N3O3 B11897741 2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 1245149-28-3

2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11897741
CAS No.: 1245149-28-3
M. Wt: 205.17 g/mol
InChI Key: DWZHKXYGTISQMB-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or using a catalytic amount of acid or base to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

    Oxidation: The pyrazolone ring can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 2-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

    Substitution: Various substituted pyrazolones depending on the nucleophile used.

    Oxidation: Oxidized pyrazolone derivatives.

Scientific Research Applications

2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential anti-inflammatory, analgesic, and antimicrobial properties.

    Materials Science: The compound can be used in the synthesis of advanced materials,

Properties

CAS No.

1245149-28-3

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-(4-nitrophenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C9H7N3O3/c13-9-5-6-10-11(9)7-1-3-8(4-2-7)12(14)15/h1-4,6H,5H2

InChI Key

DWZHKXYGTISQMB-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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